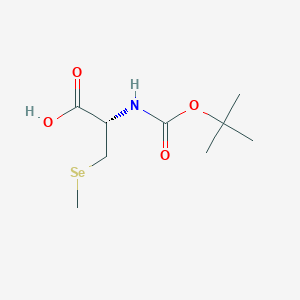![molecular formula C20H12N2 B13149418 Dibenzo[b,j][4,7]phenanthroline CAS No. 223-00-7](/img/structure/B13149418.png)
Dibenzo[b,j][4,7]phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[b,j][4,7]phenanthroline is a heterocyclic compound that belongs to the class of biquinolines It is characterized by its fused ring structure, which includes two benzene rings and a phenanthroline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibenzo[b,j][4,7]phenanthroline can be synthesized through various methods. One of the most efficient methods involves the Friedländer condensation of 2-aminoarylketone with 1,4-cyclohexanedione under solvent-free conditions using p-toluenesulphonic acid as a catalyst . This method is known for its rapid and efficient production of this compound derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzo[b,j][4,7]phenanthroline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can produce halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Dibenzo[b,j][4,7]phenanthroline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of dibenzo[b,j][4,7]phenanthroline involves its interaction with molecular targets such as DNA and enzymes. For example, its anticancer activity is attributed to its ability to intercalate into DNA, thereby disrupting the replication process and inducing cell death . The specific pathways involved depend on the particular derivative and its target.
Comparación Con Compuestos Similares
Dibenzo[b,j][4,7]phenanthroline can be compared with other similar compounds, such as:
Phenazine: Known for its antimicrobial and antitumor properties.
Phenanthroline: Used as a ligand in coordination chemistry and for its biological activities.
Quinoline: Widely used in the pharmaceutical industry for its antimalarial and anticancer properties.
This compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its derivatives have shown a broad range of activities, making it a versatile compound for various applications.
Propiedades
Número CAS |
223-00-7 |
|---|---|
Fórmula molecular |
C20H12N2 |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
quinolino[3,2-a]acridine |
InChI |
InChI=1S/C20H12N2/c1-3-7-17-13(5-1)11-15-16-12-14-6-2-4-8-18(14)22-20(16)10-9-19(15)21-17/h1-12H |
Clave InChI |
UNCAYXRSJSUBAI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC4=NC5=CC=CC=C5C=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


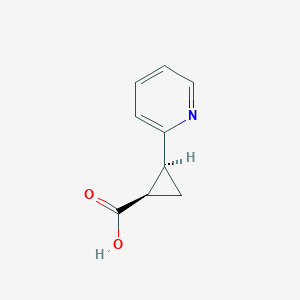

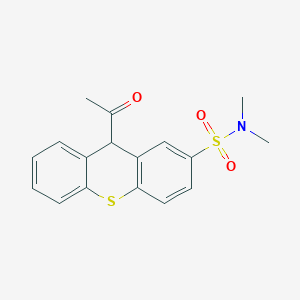
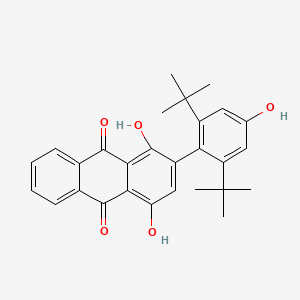
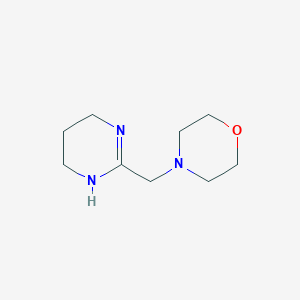
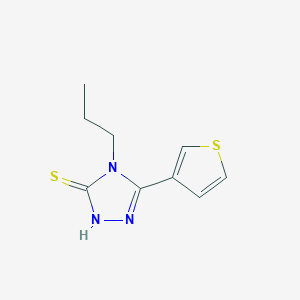

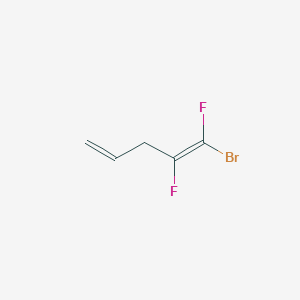
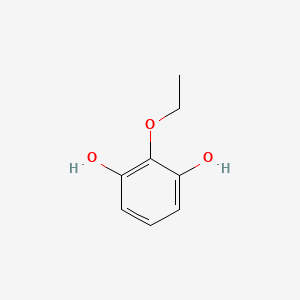

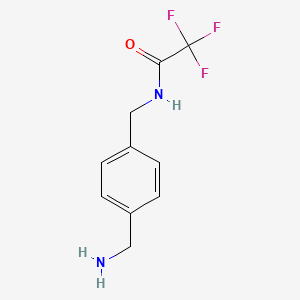
![4-Chloropyrimido[4,5-d]pyrimidine](/img/structure/B13149407.png)
![7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium](/img/structure/B13149420.png)
